(E)-3-(2-iodoanilino)-1-phenylprop-2-en-1-one
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Overview
Description
(E)-3-(2-iodoanilino)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of enones It is characterized by the presence of an iodine atom attached to an aniline moiety, which is further connected to a phenylprop-2-en-1-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-iodoanilino)-1-phenylprop-2-en-1-one typically involves a multi-step process. One common method is the Michael addition followed by carbonylation reactions. The Michael addition involves the reaction of 2-iodoaniline with a suitable Michael acceptor, such as diethyl ethoxycarbonylbutendienoate, in the presence of a base. This is followed by a carbonylation step using a palladium catalyst, such as Pd2(dba)3, in the presence of a ligand like 2-(di-tert-butylphosphino)biphenyl, under high pressure of carbon monoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-iodoanilino)-1-phenylprop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(2-iodoanilino)-1-phenylprop-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of molecules with anticancer or antimicrobial properties.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-iodoanilino)-1-phenylprop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the enone moiety can facilitate interactions with nucleophilic sites in biological molecules, potentially leading to covalent modifications.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-bromoanilino)-1-phenylprop-2-en-1-one: Similar structure but with a bromine atom instead of iodine.
(E)-3-(2-chloroanilino)-1-phenylprop-2-en-1-one: Similar structure but with a chlorine atom instead of iodine.
(E)-3-(2-fluoroanilino)-1-phenylprop-2-en-1-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (E)-3-(2-iodoanilino)-1-phenylprop-2-en-1-one makes it unique compared to its halogenated analogs Iodine is a larger atom with different electronic properties, which can influence the compound’s reactivity and interactions with other molecules
Properties
IUPAC Name |
(E)-3-(2-iodoanilino)-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO/c16-13-8-4-5-9-14(13)17-11-10-15(18)12-6-2-1-3-7-12/h1-11,17H/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIDVOKVAQDMLX-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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